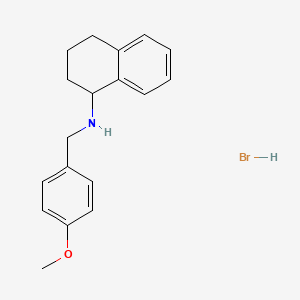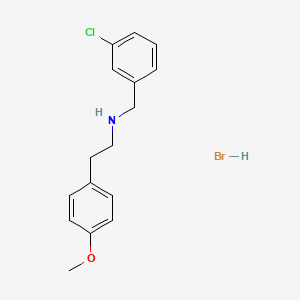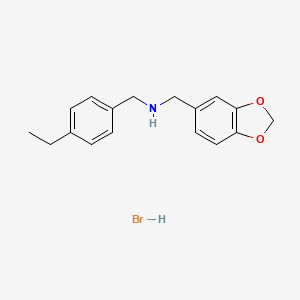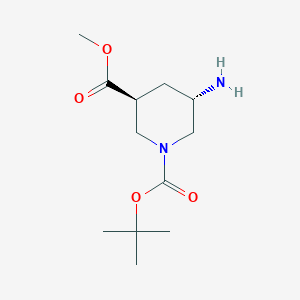amine hydrobromide; 95% CAS No. 1609404-34-3](/img/structure/B6352108.png)
[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609404-34-3 . It has a molecular weight of 380.32 and its IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethylbenzyl)amine hydrobromide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.32 and is solid in physical form . Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.科学的研究の応用
Mechanism of β-O-4 Bond Cleavage
A study reviews the acidolysis mechanism of lignin model compounds, emphasizing the importance of the γ-hydroxymethyl group presence and hydride transfer mechanism. This research could inform applications in lignin degradation or modification processes (T. Yokoyama, 2015).
Environmental Fate and Toxicity of Parabens
Another study discusses the environmental occurrence, fate, and potential toxicity of parabens, which are compounds containing phenolic hydroxyl groups. This research could be relevant for understanding environmental interactions and degradation pathways of similar compounds (Camille Haman et al., 2015).
Curing Parameters and Toxicity of Acrylic Bone Cements
Research on the accelerating effect of tertiary aromatic amines in acrylic resins highlights the importance of temperature on curing parameters, relevant for biomedical applications such as bone cements (B. Vázquez et al., 1998).
Antioxidant Capacity Reaction Pathways
A review elucidates the reaction pathways underlying antioxidant capacity assays, providing insight into the specific reactions of antioxidants, which could be relevant for studies on oxidative stability and potential antioxidant applications of similar compounds (I. Ilyasov et al., 2020).
Photosensitive Protecting Groups
Research on photosensitive protecting groups, including their application in synthetic chemistry, could inform the development of light-responsive materials or chemical release systems (B. Amit et al., 1974).
Occurrence of Novel Brominated Flame Retardants
A critical review of novel brominated flame retardants in various environments, including their EU registration and potential risks, may offer context for the environmental monitoring and impact assessment of brominated compounds (E. A. Zuiderveen et al., 2020).
This summary demonstrates the broad scope of scientific research related to chemical entities with functionalities or structural components that may share similarities with "2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide; 95%." These studies span from environmental science and toxicology to synthetic chemistry and materials science, reflecting the diverse applications of such compounds in scientific research.
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOVZZKLBCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)






![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)